12-Deoxy Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, primarily utilized for treating bacterial infections. It exhibits broad-spectrum activity against various gram-positive and some gram-negative bacteria by inhibiting bacterial protein synthesis. This compound is particularly noted for its enhanced stability in acidic environments compared to its parent compound, erythromycin, which makes it more effective in certain clinical situations .
12-Deoxy Roxithromycin is synthesized through chemical modifications of erythromycin, which is produced via fermentation processes involving the bacterium Saccharopolyspora erythraea. The compound belongs to the class of macrolide antibiotics, characterized by a large lactone ring structure and a mechanism of action that targets bacterial ribosomes .
The synthesis of 12-Deoxy Roxithromycin involves several key steps:
The industrial production of 12-Deoxy Roxithromycin requires large-scale fermentation and subsequent chemical modifications to produce the desired antibiotic efficiently.
The molecular formula of 12-Deoxy Roxithromycin is , with a molecular weight of approximately 821.05 g/mol. Its structure features a complex lactone ring with multiple hydroxyl groups and an oxime side chain that enhances its stability in acidic conditions . The detailed IUPAC name is:
12-Deoxy Roxithromycin undergoes various chemical reactions:
These reactions are crucial for generating various derivatives that can enhance the antibiotic's efficacy or alter its pharmacokinetic properties.
The antibacterial action of 12-Deoxy Roxithromycin primarily occurs through its binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome. Consequently, this disruption halts bacterial growth and replication . The primary molecular target remains the ribosomal RNA within the 50S subunit.
12-Deoxy Roxithromycin has several applications in scientific research:
12-Deoxy Roxithromycin (C₄₁H₇₆N₂O₁₄; MW 821.05 g/mol) is a semi-synthetic derivative of roxithromycin characterized by the absence of a hydroxyl group at the C12 position of its 14-membered macrocyclic lactone ring [4] [7]. This structural modification fundamentally alters the molecule's electronic and steric properties. The compound retains the defining features of macrolide antibiotics: a glycosidically linked amino sugar (desosamine) at C5 and a neutral sugar (cladinose) at C3. However, the 12-deoxygenation eliminates a crucial hydrogen-bonding site, reducing the molecule's overall polarity and increasing its lipophilicity compared to roxithromycin [7]. The oxime side chain at C9—specifically the 9-[O-(2-methoxyethoxy)methyl]oxime moiety—remains intact, preserving the acid stability characteristic of roxithromycin derivatives [5] [8].
Advanced characterization techniques, particularly solid-state nuclear magnetic resonance (SSNMR), reveal nuanced electronic environmental changes around the deoxygenated site. The isotropic chemical shift (δiso) at C12 undergoes a significant upfield shift (approximately 15-20 ppm) compared to roxithromycin, consistent with the replacement of an oxygen-bound carbon (C-OH) with a methylene group (CH₂) [6]. This shift directly impacts the electron density distribution across the adjacent carbonyl (C1) and C11-C12-C13 segment, influencing overall ring polarization. The chemical shift anisotropy (CSA) parameters further demonstrate reduced anisotropy at C12, indicating decreased electronic asymmetry around this position due to deoxygenation [2] [6].
Table 1: Key Functional Group Modifications in 12-Deoxy Roxithromycin vs. Roxithromycin
Position | Functional Group in Roxithromycin | Functional Group in 12-Deoxy Roxithromycin | Primary Consequence |
---|---|---|---|
C12 | Secondary alcohol (CH-OH) | Methylene group (CH₂) | Reduced H-bonding capacity, increased lipophilicity |
C9 | 9-[O-(2-methoxyethoxy)methyl]oxime | Identical oxime side chain | Maintained acid stability |
C5 | α-L-Desosamine sugar | Identical desosamine attachment | Preserved ribosomal binding affinity |
C3 | β-D-Cladinose sugar | Identical cladinose attachment | Maintained solubility modulation |
Structurally, 12-Deoxy Roxithromycin diverges from its parent compound, roxithromycin (C₄₁H₇₆N₂O₁₅; MW 837.06 g/mol), solely through the reduction of the C12 hydroxyl group to hydrogen [4] [7]. This modification distinguishes it from classical ketolides (e.g., telithromycin), which typically lack the cladinose sugar and possess a 3-keto group instead. Roxithromycin itself is a semi-synthetic derivative of erythromycin (C₃₇H₆₇NO₁₃; MW 733.93 g/mol), modified at the C9 position where the ketone is converted to a 9-[O-(2-methoxyethoxy)methyl]oxime moiety [5] [8]. This C9 modification confers greater acid stability compared to erythromycin, which is prone to acid-catalyzed degradation via intramolecular ketal formation [3] [9]. 12-Deoxy Roxithromycin retains this acid-stable oxime side chain.
Conformational dynamics studies using ¹³C spin-lattice relaxation times (T₁) reveal significant differences. Roxithromycin exhibits shorter T₁ relaxation times at carbons within the lactone ring (particularly C12, C11, and C13), desosamine, and cladinose compared to erythromycin. This indicates enhanced molecular mobility/flexibility in these regions [2] [6]. 12-Deoxy Roxithromycin demonstrates a further decrease in T₁ relaxation times at C12 and adjacent positions (C11, C13) compared to roxithromycin, suggesting that deoxygenation increases local flexibility within the macrocyclic ring near the modification site. This is attributed to the removal of the sterically restricting and hydrogen-bond-capable hydroxyl group, reducing intramolecular constraints [6]. The principal components of the Chemical Shift Anisotropy (CSA) tensor, particularly the span (Ω = δ₁₁ - δ₃₃) and skew (κ = 3(δ₂₂ - δiso)/Ω), also show measurable alterations around C12 and its neighboring atoms (C1 carbonyl, C11, C13), indicative of changes in the local electron distribution and bond orientations [2] [6].
The removal of the C12 hydroxyl group exerts profound effects on the conformational dynamics and spatial geometry of the 14-membered lactone ring. SSNMR studies, including ¹³C 2DPASS CP-MAS experiments at varying magic angle spinning (MAS) frequencies (e.g., 2 kHz and 600 Hz), provide detailed insights into the CSA tensor parameters [2] [6]. Deoxygenation at C12 results in:
Table 2: Impact of 12-Deoxygenation on Lactone Ring Dynamics (Key SSNMR Parameters)
Parameter | Roxithromycin (C12-OH) | 12-Deoxy Roxithromycin (C12-H₂) | Structural Implication |
---|---|---|---|
δiso at C12 (ppm) | ~70-75 (CH-OH) | ~30-35 (CH₂) | Confirms deoxygenation, shielding effect |
T₁ Relaxation at C12 | Shorter than erythromycin | Shortest observed | Highest local flexibility |
C1 Carbonyl CSA Span (Ω) | Moderate | Increased | Increased anisotropy, less symmetric electronic environment |
H-C12 ↔ H-C6/C8 Correlations | Strong | Weakened | Altered spatial proximity/increased conformational flexibility |
Despite the C12 modification, 12-Deoxy Roxithromycin retains the essential deoxy sugar moieties characteristic of macrolide antibiotics: the amino sugar desosamine attached at C5 and the neutral sugar cladinose attached at C3 [4] [7] [9]. SSNMR investigations confirm that the conformational dynamics and electronic environments of these sugar units are largely preserved compared to roxithromycin, although subtle long-range effects from the altered lactone ring dynamics might exist [6].
The interaction dynamics elucidated by SSNMR, particularly involving the desosamine, align with biochemical observations that macrolides traverse hydrophobic membrane regions via their sugar moieties while positioning the macrocycle near the interfacial region [6]. The preservation of the desosamine's dynamics and electronic properties in 12-Deoxy Roxithromycin suggests this derivative likely retains the capacity for initial membrane interaction and ribosomal targeting, although its overall antibacterial efficacy would depend on the net effect of the C12 modification on ribosomal affinity, penetration (especially through porins in Gram-negatives, where roxithromycin already faces challenges due to size [5] [8]), and metabolic stability.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0